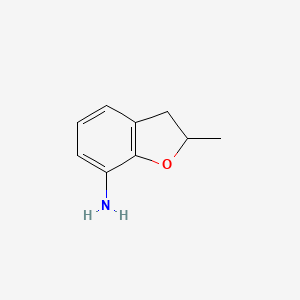

2-Methyl-2,3-dihydrobenzofuran-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJZUEHEOHJEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2,3-dihydrobenzofuran-7-amine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2,3-dihydrobenzofuran-7-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, featuring a dihydrobenzofuran moiety, serves as a valuable scaffold for the development of novel therapeutic agents. The presence of a primary aromatic amine at the 7-position provides a key functional group for further chemical modification and interaction with biological targets. This guide offers a comprehensive overview of the chemical structure, synthesis, and potential applications of this compound, providing researchers with the foundational knowledge necessary for its effective utilization in their work.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 26210-74-2, possesses a molecular formula of C₉H₁₁NO and a molecular weight of approximately 149.19 g/mol .[1] The core of the molecule consists of a benzene ring fused to a five-membered dihydrofuran ring, with a methyl group at the 2-position and an amine group at the 7-position.

Structural Elucidation

The chemical structure of this compound is characterized by the following key features:

-

Dihydrobenzofuran Core: A planar benzene ring fused to a non-aromatic, five-membered oxygen-containing ring. This core imparts a degree of conformational rigidity to the molecule.

-

Chiral Center: The carbon atom at the 2-position, bearing the methyl group, is a chiral center. Therefore, this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry at this position can be critical for biological activity and should be a key consideration in its synthesis and application.

-

Aromatic Amine: The primary amine group at the 7-position is a key functional handle. Its basicity and nucleophilicity allow for a wide range of chemical transformations, making it a versatile point for derivatization in drug discovery programs.

| Property | Estimated Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow oil or low melting solid | Aromatic amines are often colored due to oxidation. |

| Boiling Point | > 200 °C at atmospheric pressure | Similar aromatic amines have high boiling points. |

| Melting Point | Not readily available | Likely a low melting solid or oil at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Poorly soluble in water. | The presence of the aromatic and dihydrofuran rings dominates the polarity. |

| pKa (of the conjugate acid) | ~4-5 | The electron-donating effect of the dihydrofuran ring may slightly increase the basicity compared to aniline (pKa of aniline's conjugate acid is ~4.6). |

Synthesis of this compound

The most direct and common synthetic route to this compound is through the reduction of its corresponding nitro precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran. This transformation is a standard procedure in organic synthesis.

Synthesis of the Nitro Precursor: 2-Methyl-7-nitro-2,3-dihydrobenzofuran

The synthesis of the nitro precursor is a critical first step. While various methods for the synthesis of dihydrobenzofurans exist, a common approach involves the cyclization of an appropriate ortho-substituted phenol. The crystal structure of 2-methyl-7-nitro-2,3-dihydro-1-benzofuran has been reported, confirming its structure and providing a basis for the synthesis of the target amine.

Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean.

Caption: A generalized workflow for the synthesis of this compound.

The following is a plausible, detailed protocol for the synthesis of this compound based on standard chemical transformations. Note: This protocol is for informational purposes and has not been experimentally validated from a specific literature source for this exact molecule.

-

Dissolution of Starting Material: In a suitable hydrogenation vessel, dissolve 2-methyl-7-nitro-2,3-dihydrobenzofuran (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

-

Addition of Catalyst: To this solution, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and methyl protons.

-

Aromatic Protons: Three protons on the benzene ring, likely appearing as a set of coupled multiplets in the range of δ 6.5-7.5 ppm.

-

Dihydrofuran Protons:

-

The proton at the chiral C2 position (methine proton) would likely appear as a multiplet around δ 4.5-5.0 ppm, coupled to the C3 protons and the methyl protons.

-

The two diastereotopic protons at the C3 position would appear as a pair of doublets of doublets (or more complex multiplets) in the range of δ 2.8-3.5 ppm.

-

-

Methyl Protons: A doublet at approximately δ 1.2-1.5 ppm, coupled to the C2 proton.

-

Amine Protons: A broad singlet in the range of δ 3.5-5.0 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm).

-

Dihydrofuran Carbons:

-

The C2 carbon would appear around δ 75-85 ppm.

-

The C3 carbon would be observed at approximately δ 30-40 ppm.

-

-

Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

-

N-H Stretching: As a primary aromatic amine, two characteristic sharp to medium bands are expected in the region of 3300-3500 cm⁻¹.[2]

-

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.[2]

-

C-N Stretching: A strong band for the aromatic C-N stretch is anticipated in the region of 1250-1350 cm⁻¹.[2]

-

C-O Stretching: An ether C-O stretch from the dihydrofuran ring would likely be observed around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 149.19).

-

Fragmentation: Common fragmentation patterns would involve the loss of the methyl group and cleavage of the dihydrofuran ring.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The addition of a methyl group at the 2-position and an amine at the 7-position provides specific vectors for optimizing potency, selectivity, and pharmacokinetic properties.

Central Nervous System (CNS) Targets

Derivatives of dihydrobenzofuran have been investigated for their activity on central nervous system targets. For instance, related structures have been designed as selective serotonin 2C (5-HT₂C) receptor agonists, which have potential applications in the treatment of obesity, schizophrenia, and other CNS disorders.

Enzyme Inhibition

The dihydrobenzofuran core has been incorporated into inhibitors of various enzymes. For example, substituted 2,3-dihydrobenzofuran-7-carboxamides have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.

Anti-inflammatory Agents

The scaffold has also been explored for the development of anti-inflammatory drugs. 2,3-Dihydrobenzofuran derivatives have been designed as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.

References

2-Methyl-2,3-dihydrobenzofuran-7-amine CAS number and properties

An In-Depth Technical Guide to 2-Methyl-2,3-dihydrobenzofuran-7-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

This compound is a valuable building block in organic synthesis. Its unique bicyclic structure, combining a dihydrofuran ring with an aniline moiety, makes it a key intermediate for creating complex molecules with diverse biological activities.

CAS Number: 26210-74-2[1]

Physicochemical Properties

The properties of this compound are critical for its handling, reaction setup, and purification. The data presented below has been aggregated from chemical databases and predicted models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Brown to black liquid | [1] |

| Boiling Point | 136 °C (at 12 Torr) | [1] |

| Density | 1.131±0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.67±0.40 (Predicted) | [1] |

| Storage | 2-8°C, protect from light | [1] |

Synthesis and Mechanism

The primary route to synthesizing this compound involves the reduction of its nitro precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran. This transformation is a cornerstone of aromatic amine synthesis, where the choice of reducing agent and catalyst is paramount to achieving high yield and purity.

The nitro-analogue precursor is itself an important intermediate, and its crystal structure has been reported, providing valuable conformational insights.[2] The synthesis typically proceeds via catalytic hydrogenation, a robust and scalable method favored in industrial applications.

Workflow for Synthesis

Caption: Synthesis workflow from nitro precursor to the final amine product.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established methodologies for the reduction of aromatic nitro compounds.[3]

Materials:

-

2-Methyl-7-nitro-2,3-dihydrobenzofuran (1 equivalent)

-

Tetrahydrofuran (THF), anhydrous

-

Raney Nickel (catalyst, ~5% by weight of substrate)

-

Hydrogen (H₂) gas supply

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Parr hydrogenator or similar pressure vessel

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Vessel: To the vessel, add 2-methyl-7-nitro-2,3-dihydrobenzofuran (e.g., 81 g) and tetrahydrofuran (e.g., 400 ml).[3]

-

Catalyst Addition: Carefully add the activated Raney nickel catalyst (e.g., 3 g) to the mixture under an inert atmosphere.[3] Raney nickel is pyrophoric and must be handled with care.

-

Hydrogenation: Seal the vessel and connect it to the hydrogen supply. Pressurize the vessel to approximately 35 p.s.i.g. with hydrogen gas.[3]

-

Reaction: Agitate the mixture at room temperature for approximately 4 hours, monitoring hydrogen uptake to gauge reaction progress.[3]

-

Reaction Quench & Workup: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Drying and Filtration: Add anhydrous magnesium sulfate (e.g., 20 g) to the reaction mixture to remove water.[3] Filter the mixture through a pad of Celite to remove the catalyst and drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, 7-amino-2,3-dihydro-2-methylbenzofuran, typically as an amber syrup.[3] Further purification can be achieved via column chromatography if necessary.

Applications in Research and Drug Discovery

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry.[4] This means it is a molecular framework that can bind to multiple, distinct biological targets, making it a fertile starting point for drug design. The introduction of a methyl group at the 2-position and an amine at the 7-position provides specific vectors for chemical modification, allowing for the fine-tuning of pharmacological properties.

Key Application Areas:

-

PARP-1 Inhibitors: Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.[5] The 2-methyl analogue was a key compound in these studies, demonstrating that modifications on this core can directly influence inhibitory activity.[5]

-

mPGES-1 Inhibitors: The dihydrobenzofuran core has been used as a chemical platform to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a target for treating inflammation and cancer.[4]

-

Monoamine Oxidase (MAO) Inhibitors: Related 2-methylbenzofuran compounds have been investigated for their ability to inhibit monoamine oxidase, suggesting potential applications in neurological disorders.[6]

-

General Bio-inspired Scaffolds: The inherent drug-like properties of the dihydrobenzofuran ring system make it a frequent choice for building libraries of compounds for screening against various diseases, including cancer and inflammatory conditions.[4][7][8]

Privileged Scaffold Visualization

Caption: The core scaffold and its key functional handles for derivatization.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from closely related structures, such as other substituted dihydrobenzofuran amines, provides essential guidance.[9]

General Hazards:

-

Skin Irritation: May cause skin irritation (H315).[9]

-

Eye Irritation: Can cause serious eye irritation (H319).[9]

-

Ingestion/Inhalation: May be harmful if swallowed or inhaled.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light, as recommended.[1]

First Aid Measures: [9]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

References

- 1. This compound CAS#: 26210-74-2 [chemicalbook.com]

- 2. 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.enamine.net [enamine.enamine.net]

A Comprehensive Technical Guide to 2-Methyl-2,3-dihydrobenzofuran-7-amine for Drug Discovery Professionals

Executive Summary: This document provides an in-depth technical overview of 2-Methyl-2,3-dihydrobenzofuran-7-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure," frequently appearing in both natural products and synthetic molecules with diverse and potent biological activities.[1][2] This guide elucidates the compound's chemical identity, provides a detailed and validated synthesis protocol, outlines its analytical characterization, and explores its pharmacological potential based on the established roles of structurally related molecules in neuroscience and beyond. The content is structured to serve as a foundational resource for researchers aiming to leverage this molecule as a starting point for novel therapeutic agent design.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for reproducible research. The compound is systematically named according to IUPAC conventions, though several synonyms are common in chemical databases and literature.

-

IUPAC Name: 2-Methyl-2,3-dihydro-1-benzofuran-7-amine

-

Common Synonyms: 7-Amino-2,3-dihydro-2-methylbenzofuran, 7-Amino-2-methylcoumaran[3]

-

CAS Registry Number: 26210-74-2[3]

Structural Information

The molecule features a fused bicyclic system consisting of a benzene ring and a dihydrofuran ring. Key structural characteristics include a chiral center at the C2 position, an aromatic amine group at C7, and a methyl substituent at C2. This specific arrangement of functional groups provides a rich platform for exploring structure-activity relationships (SAR).

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Physicochemical Data

A summary of the core physicochemical properties is presented below. Experimental values should be confirmed on a lot-specific basis.

| Property | Value / Description | Source |

| Molecular Formula | C₉H₁₁NO | Calculated |

| Molecular Weight | 149.19 g/mol | Calculated |

| Appearance | Amber Syrup | [3] |

| CAS Number | 26210-74-2 | [3] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via the catalytic hydrogenation of its nitro-analogue. This method is robust, high-yielding, and utilizes standard laboratory equipment.

Retrosynthetic Analysis

The logical disconnection for this molecule targets the amine functionality. The aromatic amine can be readily formed from the reduction of a nitro group, a common and reliable transformation in organic synthesis. The nitro-precursor itself, 2-Methyl-7-nitro-2,3-dihydrobenzofuran, is a known intermediate.[4]

References

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 2-Methyl-2,3-dihydrobenzofuran-7-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. In the absence of extensive published reference spectra for this specific molecule, this document serves as an expert guide, detailing the predicted spectroscopic signatures based on foundational principles and data from analogous structures. We will explore the anticipated results from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents detailed, field-proven protocols for data acquisition and interpretation, designed to ensure robust and reliable structural elucidation for scientists synthesizing or utilizing this compound.

Introduction: The Structural Imperative

The compound this compound belongs to the benzofuran family, a class of heterocyclic compounds prevalent in numerous biologically active molecules and natural products. The dihydrobenzofuran core, coupled with an aromatic amine, presents a versatile scaffold for chemical modification, making it a valuable intermediate in synthetic chemistry.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity directly impacts biological activity and safety. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide explains the causality behind experimental choices and provides a logical workflow for researchers to confirm the synthesis and purity of this compound. A plausible synthetic route involves the reduction of the corresponding nitro compound, which can be formed through established benzofuran synthesis methodologies.[1][2]

Molecular Structure and Predicted Spectroscopic Features

To effectively interpret spectroscopic data, one must first deconstruct the molecule into its constituent parts. The structure of this compound contains several key features that will give rise to characteristic signals.

Caption: Structure with atom numbering for NMR assignments.

Key Structural Features:

-

Aromatic Ring: A tri-substituted benzene ring which will show distinct signals in the aromatic region of NMR spectra.

-

Amine Group (-NH₂): A primary aromatic amine. This group will show characteristic stretches in IR and its protons are identifiable in ¹H NMR, often by their broadness and exchangeability with D₂O.[3]

-

Chiral Center (C2): The carbon bearing the methyl group is a stereocenter. This leads to diastereotopic protons at the C3 position, meaning they are chemically non-equivalent and should appear as distinct signals in the ¹H NMR spectrum.

-

Dihydrofuran Ring: The five-membered heterocyclic ring containing an ether linkage and aliphatic protons.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR is paramount for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts, multiplicities, and integrations for each unique proton environment.

Predicted ¹H NMR Data

The following table outlines the expected signals in a typical deuterated solvent like CDCl₃. Chemical shifts are influenced by electron-donating (amine, ether oxygen) and electron-withdrawing groups, as well as anisotropic effects from the aromatic ring.

| Proton Assignment (Fig. 1) | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H5 | 6.8 - 7.0 | Triplet (t) | J5,4 ≈ J5,6 ≈ 8.0 | 1H | Located between two protons on the aromatic ring. |

| H4 | 6.6 - 6.7 | Doublet (d) | J4,5 ≈ 8.0 | 1H | Ortho-coupled to H5. Shift is influenced by the adjacent ether oxygen (C3a-O1). |

| H6 | 6.5 - 6.6 | Doublet (d) | J6,5 ≈ 8.0 | 1H | Ortho-coupled to H5. Shift is strongly influenced by the ortho-amino group, which is electron-donating. |

| H2 | 4.8 - 5.0 | Multiplet (m) | J2,3a, J2,3b, J2,Me | 1H | Methine proton at the chiral center, coupled to C3 protons and the methyl group.[4] |

| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | None | 2H | Amine protons; signal is often broad due to quadrupole broadening and exchange. Position is concentration-dependent.[5] |

| H3a / H3b | 3.3 - 3.5 & 2.8 - 3.0 | Doublet of Doublets (dd) | Jgem ≈ 15.0, Jvic,trans ≈ 9.0, Jvic,cis ≈ 7.0 | 1H + 1H | Diastereotopic methylene protons coupled to each other (geminal) and to H2 (vicinal). The trans proton (to the C2-methyl group) is typically more deshielded.[4] |

| H8 (CH₃) | 1.4 - 1.6 | Doublet (d) | JMe,2 ≈ 6.5 | 3H | Methyl group coupled to the adjacent methine proton (H2). |

Experimental Protocol: ¹H NMR

Causality: The choice of solvent is critical. CDCl₃ is a good starting point for general solubility. DMSO-d₆ can be used if solubility is an issue and is also excellent for resolving N-H and O-H protons. The addition of D₂O is a definitive test for exchangeable protons like those of the amine group.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8% D).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

-

D₂O Exchange Experiment (Confirmation of -NH₂):

-

Remove the NMR tube from the spectrometer.

-

Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Shake the tube vigorously for 30 seconds to facilitate proton-deuterium exchange.

-

Re-acquire the ¹H spectrum. The broad singlet corresponding to the NH₂ protons should significantly diminish or disappear, confirming its assignment.[5]

-

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the number and electronic environment of carbon atoms in the molecule. With proton-decoupled spectra, each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data

The chemical shifts are predicted based on known values for substituted benzofurans and aromatic amines.[6][7][8]

| Carbon Assignment (Fig. 1) | Predicted δ (ppm) | Rationale for Assignment |

| C7a | 158 - 160 | Aromatic carbon attached to the ether oxygen (quaternary). |

| C7 | 140 - 142 | Aromatic carbon bearing the amine group. |

| C3a | 128 - 130 | Aromatic carbon at the fusion of the two rings (quaternary). |

| C5 | 120 - 122 | Aromatic CH carbon. |

| C4 | 115 - 117 | Aromatic CH carbon, shielded by the ortho-ether linkage. |

| C6 | 112 - 114 | Aromatic CH carbon, strongly shielded by the ortho-amino group. |

| C2 | 78 - 82 | Aliphatic CH carbon attached to both the ether oxygen and the chiral center. |

| C3 | 30 - 35 | Aliphatic CH₂ carbon. |

| C8 (CH₃) | 20 - 23 | Aliphatic methyl carbon. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Instrument Setup (100 MHz for a 400 MHz ¹H):

-

Use the same locked and shimmed sample.

-

Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquire the spectrum over a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is essential for determining the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₁₁NO

-

Exact Mass: 149.0841 g/mol

-

Nominal Molecular Weight: 149 g/mol

-

Expected Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺):

-

In Electron Ionization (EI), a strong M⁺˙ peak at m/z 149 is expected.

-

In Electrospray Ionization (ESI), a strong [M+H]⁺ peak at m/z 150 is expected.

-

-

Key Fragmentation Pattern (EI): The most likely fragmentation pathway involves the loss of the methyl group to form a stable benzofuran-like cation.

-

m/z 134 (Base Peak): [M - CH₃]⁺. This fragment results from the cleavage of the C2-C8 bond, leading to a highly stabilized secondary carbocation that is also benzylic and adjacent to an oxygen atom. This is a very favorable fragmentation.[9]

-

m/z 106: Further fragmentation could involve loss of CO from the m/z 134 ion.

-

Experimental Protocol: GC-MS (EI) and LC-MS (ESI)

Causality: GC-MS with EI is excellent for volatile, thermally stable compounds and provides library-searchable fragmentation patterns. LC-MS with ESI is a softer ionization technique ideal for confirming the molecular weight via the protonated molecule [M+H]⁺, especially if the compound is less stable.[10][11]

-

GC-MS (EI) Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Inject 1 µL into the GC-MS system.

-

GC Conditions: Use a standard capillary column (e.g., DB-5ms, 30 m x 0.25 mm). Temperature program: start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min.

-

MS Conditions (EI): Ionization energy of 70 eV. Scan range m/z 40-400.

-

-

LC-MS (ESI) Protocol:

-

Prepare a dilute solution (~0.1 mg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the sample directly or inject it into an LC system.

-

MS Conditions (Positive ESI): Set capillary voltage, cone voltage, and desolvation gas flow to optimal values for the instrument. Scan for the expected [M+H]⁺ ion at m/z 150.

-

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and simple method for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region.[3][5] |

| 3050 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Characteristic of protons on the benzene ring. |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | From the methyl and methylene groups on the dihydrofuran ring. |

| 1620 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) | A strong, characteristic bend for primary amines.[3] |

| 1590, 1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1250 - 1200 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | Strong band characteristic of the ether linkage in the dihydrofuran ring. |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Strong stretching vibration for the aromatic C-N bond.[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Causality: ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples, making it highly efficient for routine analysis.[11]

-

Sample Preparation: Place a small amount (a few milligrams of solid or one drop of oil) of the purified sample directly onto the ATR crystal.

-

Data Acquisition:

-

Ensure the ATR crystal is clean by running a background scan.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Integrated Spectroscopic Analysis Workflow

Confirming a chemical structure is not a linear process but an integrated one, where data from multiple techniques are used to build a conclusive argument.

Caption: A logical workflow for spectroscopic analysis.

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic use of NMR, MS, and IR spectroscopy. This guide provides researchers and drug development professionals with a robust framework of predicted data and validated experimental protocols. By understanding the expected spectroscopic signatures of the aromatic protons, the diastereotopic methylene protons, the chiral methine center, and the primary amine group, scientists can confidently confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent research.

References

- 1. prepchem.com [prepchem.com]

- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,3-DIHYDRO-2-METHYLBENZOFURAN(1746-11-8) 13C NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Benzofuran, 2,3-dihydro-2-methyl- [webbook.nist.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectrum of 2-Methyl-2,3-dihydrobenzofuran-7-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methyl-2,3-dihydrobenzofuran-7-amine

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. The content is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural framework, featuring a dihydrobenzofuran moiety fused to an aromatic amine, presents a unique electronic and conformational profile. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. This guide offers a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and data from related structures.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, dihydrofuran, methyl, and amine protons. The electron-donating nature of the amino group (-NH₂) significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-4 | ~6.65 | d | ~7.8 | Ortho-coupled to H-5. Shielded by the ortho-amino group. |

| H-5 | ~6.50 | t | ~7.8 | Coupled to H-4 and H-6. Shielded by the para-amino group. |

| H-6 | ~6.75 | d | ~7.8 | Ortho-coupled to H-5. Shielded by the meta-amino group. |

| H-2 | ~4.80 | m | - | Chiral center, coupled to H-3 protons and methyl protons. |

| H-3a | ~3.20 | dd | J_gem ≈ 15.0, J_vic ≈ 8.5 | Diastereotopic proton, geminally coupled to H-3b and vicinally to H-2. |

| H-3b | ~2.80 | dd | J_gem ≈ 15.0, J_vic ≈ 7.0 | Diastereotopic proton, geminally coupled to H-3a and vicinally to H-2. |

| -CH₃ | ~1.45 | d | ~6.5 | Coupled to the methine proton H-2. |

| -NH₂ | ~3.50 | br s | - | Broad singlet due to quadrupole broadening and exchange; chemical shift is concentration and solvent dependent. |

Detailed Analysis of Predicted ¹H NMR Spectrum:

-

Aromatic Region (δ 6.50-6.75 ppm): The three aromatic protons (H-4, H-5, and H-6) appear in the upfield region of the aromatic spectrum due to the strong electron-donating effect of the amino group at C-7. H-5 is predicted to be the most shielded due to the para-relationship with the amino group. The ortho- and meta-protons (H-6 and H-4) will be slightly downfield. The coupling pattern will be a characteristic AX'X'' system, which simplifies to a doublet, triplet, and doublet if the coupling constants are similar.

-

Dihydrofuran Ring Protons (δ 2.80-4.80 ppm):

-

The methine proton H-2 is adjacent to the chiral center and the oxygen atom, resulting in a downfield shift to around 4.80 ppm. It will appear as a multiplet due to coupling with the two diastereotopic H-3 protons and the three methyl protons.

-

The methylene protons at C-3 are diastereotopic because of the adjacent chiral center at C-2. They will appear as two distinct signals, each as a doublet of doublets. The geminal coupling constant (J_gem) between them will be large (around 15.0 Hz). Each will also have a different vicinal coupling constant (J_vic) with H-2.

-

-

Methyl Protons (δ ~1.45 ppm): The methyl group at C-2 will appear as a doublet due to coupling with the H-2 proton.

-

Amine Protons (δ ~3.50 ppm): The protons of the primary amine will typically appear as a broad singlet. The chemical shift and peak shape can vary significantly with solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic distribution.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C-7a | ~148.0 | Aromatic quaternary carbon attached to oxygen, deshielded. |

| C-7 | ~138.0 | Aromatic carbon bearing the amino group. |

| C-3a | ~129.5 | Aromatic quaternary carbon. |

| C-6 | ~118.0 | Aromatic CH, ortho to the amino group. |

| C-4 | ~115.0 | Aromatic CH, para to the amino group. |

| C-5 | ~110.0 | Aromatic CH, meta to the amino group. |

| C-2 | ~78.0 | Methine carbon attached to oxygen, deshielded. |

| C-3 | ~35.0 | Methylene carbon in the dihydrofuran ring. |

| -CH₃ | ~21.0 | Methyl carbon. |

Detailed Analysis of Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 110.0-148.0 ppm):

-

The quaternary carbon C-7a , attached to the electronegative oxygen, is the most deshielded aromatic carbon.

-

C-7 , bonded to the nitrogen of the amino group, will also be significantly downfield.

-

The protonated aromatic carbons (C-4, C-5, C-6 ) will appear in the range of δ 110-118 ppm, with their specific shifts influenced by the position relative to the amino group.

-

-

Dihydrofuran Ring Carbons (δ 35.0-78.0 ppm):

-

C-2 , being an ether-linked methine carbon, is significantly deshielded.

-

C-3 , the methylene carbon, is in a typical aliphatic region.

-

-

Methyl Carbon (δ ~21.0 ppm): The methyl carbon will appear in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Chloroform-d is a good starting point for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

-

Acquire a standard ¹³C{¹H} NMR spectrum (proton-decoupled). Typical parameters would be:

-

Pulse program: zgpg30

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.[1][2]

Caption: A typical workflow for NMR data acquisition, processing, and structural elucidation.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and analysis of related structures. The provided experimental protocol offers a robust framework for obtaining high-quality experimental data. For definitive structural confirmation, a complete set of 1D and 2D NMR experiments is highly recommended.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-2,3-dihydrobenzofuran-7-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, physical characteristics, and acid-base properties. It further details authoritative, step-by-step experimental protocols for the empirical validation of key parameters such as melting point, aqueous solubility, and pKa. The significance of the dihydrobenzofuran scaffold in medicinal chemistry is also discussed, providing essential context for the application of this compound in modern research and development settings.

Introduction: The Dihydrobenzofuran Scaffold in Modern Drug Discovery

The 2,3-dihydrobenzofuran ring system is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis.[1][2] This structural motif is a core component in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimitotic properties.[3][4] The functionalization of this scaffold, such as the introduction of an amine group at the 7-position and a methyl group at the 2-position, yields this compound. This derivative serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Understanding the fundamental physicochemical properties of this amine is paramount for its effective utilization. These parameters—including solubility, melting point, and basicity (pKa)—directly influence reaction kinetics, purification strategies, formulation development, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) of derivative compounds. This guide provides a detailed examination of these properties, grounded in both available data and standardized experimental methodologies.

Chemical Identity and Core Physicochemical Properties

This compound is an aromatic amine characterized by a fused dihydrofuran and benzene ring system. The presence of the chiral center at the C2 position means the compound can exist as a racemate or as individual enantiomers.

| Property | Value / Description | Source |

| IUPAC Name | 2-methyl-2,3-dihydro-1-benzofuran-7-amine | N/A |

| Synonyms | 7-Amino-2,3-dihydro-2-methylbenzofuran | [5] |

| CAS Number | 102559-45-5 | N/A |

| Molecular Formula | C₉H₁₁NO | N/A |

| Molecular Weight | 149.19 g/mol | N/A |

| Appearance | Reported as an amber syrup | [5] |

Predicted and Observed Properties

Quantitative physicochemical data for this specific molecule is sparse in publicly accessible literature. The table below consolidates available information, noting where values are computationally predicted versus experimentally determined.

| Parameter | Value | Type | Notes |

| Melting Point | Not available | Experimental | As a syrup, it may not exhibit a sharp melting point.[5] Purification via distillation or chromatography is common. |

| Boiling Point | 258.8 ± 25.0 °C | Predicted | Predicted at standard pressure. |

| Aqueous Solubility | Low (predicted) | Predicted | The aromatic scaffold suggests limited solubility in water, which increases under acidic conditions due to protonation of the amine. |

| pKa (Conjugate Acid) | 4.5 - 5.5 (estimated) | Estimated | Based on aniline (pKa ~4.6) and related aromatic amines. The dihydrofuran ring may exert a minor electronic effect. |

| LogP (Octanol-Water Partition Coefficient) | 1.8 ± 0.3 | Predicted | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, empirical validation of predicted properties is essential. The following section provides detailed, self-validating protocols for determining the key physicochemical parameters of this compound.

Workflow for Physicochemical Property Determination

The logical flow for characterizing a novel or sparsely documented compound involves a sequential determination of its fundamental properties.

Caption: Logical workflow for physicochemical characterization.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the well-established shake-flask method, considered the gold standard for determining thermodynamic solubility.[6][7]

Objective: To determine the equilibrium solubility of the compound in aqueous media at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[8]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Additional buffers for pH 1.2 and 6.8[8]

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, low-binding material like PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of the compound to a vial, ensuring a visible amount of solid (or undissolved syrup) will remain at equilibrium.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 5 mL) to the vial.

-

Equilibration: Cap the vial securely and place it in the orbital shaker set to the desired temperature (e.g., 37 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved material must be confirmed visually.[7]

-

Sampling: Allow the vial to stand undisturbed at the controlled temperature for at least 1 hour to let solids settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Discard the initial portion of the filtrate to avoid adsorption effects.

-

Quantification:

-

Prepare a standard calibration curve of the compound in the mobile phase used for HPLC analysis.

-

Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted filtrate by HPLC-UV and determine the concentration using the standard curve.

-

-

Calculation: The solubility is the determined concentration of the saturated solution, typically expressed in mg/mL or µg/mL.

Protocol 2: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa, the pH at which the amine is 50% protonated.[9]

Objective: To determine the pKa of the conjugate acid of the amine.

Caption: Workflow for pKa determination by potentiometric titration.

Materials:

-

This compound (approx. 20-40 µmoles)[9]

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water

-

Methanol or acetonitrile (if co-solvent is needed for solubility)[9]

-

Calibrated pH meter with an electrode suitable for aqueous/mixed solvents

-

Automatic titrator or manual burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of slightly acidified high-purity water. If solubility is an issue, a binary mixture of water and an organic co-solvent like methanol can be used.[9]

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add the standardized NaOH solution in small, precise increments using the titrator or burette.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of this derivative plot corresponds to the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

-

Significance in Drug Development

-

Solubility: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[6] Understanding the pH-dependent solubility of an amine is critical for designing oral dosage forms and intravenous formulations.

-

pKa: The pKa value governs the ionization state of the molecule at physiological pH (approx. 7.4). The degree of ionization profoundly affects a drug's ability to cross biological membranes (favoring the neutral form) and its solubility (favoring the ionized form). For an amine, a pKa in the range of 7-9 often provides a good balance for absorption and distribution.

-

Lipophilicity (LogP): The predicted LogP of ~1.8 suggests that this compound resides in a favorable chemical space for drug candidates, balancing aqueous solubility with the ability to penetrate lipid bilayers.

Conclusion

This compound is a valuable chemical scaffold with physicochemical properties that make it an attractive starting point for medicinal chemistry programs. While comprehensive experimental data remains limited, this guide consolidates available information and provides robust, standardized protocols for its empirical determination. By systematically characterizing key parameters such as solubility and pKa, researchers can accelerate the rational design and development of novel therapeutics derived from this promising dihydrobenzofuran core.

References

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. enamine.net [enamine.net]

Biological activity of 2-Methyl-2,3-dihydrobenzofuran-7-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-2,3-dihydrobenzofuran-7-amine Derivatives

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The benzofuran and its reduced form, 2,3-dihydrobenzofuran, represent one such class of heterocyclic compounds.[1][2][3] Found in both natural products and synthetic molecules, these scaffolds are cornerstones in the development of novel therapeutics due to their versatile physicochemical properties and their ability to interact with a wide array of biological targets.[4][5] Derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antiviral properties.[1][2][3]

This guide focuses specifically on derivatives of the This compound core. The strategic placement of the methyl group at the C2 position and the amine (or its carboxamide derivative) at the C7 position creates a unique three-dimensional structure that has proven to be highly effective for targeted drug design. We will explore the synthesis, key biological activities, structure-activity relationships, and experimental protocols associated with this potent chemical series, providing researchers and drug development professionals with a comprehensive understanding of its therapeutic potential.

Synthetic Pathways and Chemical Space Exploration

The generation of a diverse library of this compound derivatives is crucial for exploring their full therapeutic potential. The synthesis typically begins with appropriately substituted salicylic acid or salicylaldehyde precursors.

A common synthetic strategy involves the carboxylation at the 7-position of the 2,3-dihydrobenzofuran (DHBF) core, which can be achieved through lithiation followed by the addition of dry ice.[6] The resulting carboxylic acid is a key intermediate that can be converted to the corresponding carboxamide—a common functional group in many biologically active derivatives.[6][7] Modifications at the 2-position, such as the introduction of a methyl group, can be accomplished through specific synthetic routes designed to build the dihydrofuran ring.[6][7] Further diversification can be achieved by substitutions on the benzene ring, for example, at the 5-position with groups like fluoro, which has been shown to enhance potency in certain applications.[6][7]

Below is a generalized workflow for the synthesis of these derivatives.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Identifying and Validating Therapeutic Targets for 2-Methyl-2,3-dihydrobenzofuran-7-amine

Foreword: The Uncharted Potential of a Privileged Scaffold

The 2,3-dihydrobenzofuran motif is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar framework, combined with its synthetic tractability, has made it a cornerstone in the development of a diverse array of bioactive compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects.[2][3][4] For instance, certain dihydrobenzofuran derivatives have been identified as inhibitors of tubulin polymerization, microsomal prostaglandin E2 synthase (mPGES)-1, and the YAP-TEAD protein-protein interaction, highlighting their potential in oncology and inflammatory diseases.[1][5][6]

This guide focuses on a specific, under-explored derivative: 2-Methyl-2,3-dihydrobenzofuran-7-amine . The introduction of a methyl group at the 2-position and an amine at the 7-position presents unique stereochemical and electronic properties that could be exploited for novel therapeutic interventions. The primary amine, in particular, offers a key interaction point for hydrogen bonding with biological targets. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how to systematically identify and validate the molecular targets of this promising compound. We will eschew a rigid template, instead focusing on a logical, causality-driven narrative that mirrors the real-world process of target discovery.

Part 1: Foundational Strategy - A Multi-pronged Approach to Target Discovery

Identifying the molecular target of a novel compound is a critical yet challenging step in drug discovery.[7][8] A robust strategy should be multi-faceted, integrating computational predictions with direct and indirect experimental evidence to build a compelling case for a specific mechanism of action.[9] This guide outlines a workflow that begins with broad, hypothesis-generating techniques and progressively narrows the focus to specific, validated targets.

The overall workflow is designed to be iterative, with findings from one stage informing the experimental design of the next.

Caption: A comprehensive workflow for small molecule target identification.

Part 2: Hypothesis Generation - In Silico and Analog-Based Approaches

Before embarking on resource-intensive experimental studies, computational and analog-based approaches can provide valuable starting hypotheses.

Structural Similarity and Pharmacophore Analysis

The structure of this compound shares features with known bioactive molecules. For example, DOB-5-hemiFLY, a structurally related dihydrobenzofuran-amine, is a potent agonist of the serotonin 5-HT2A receptor.[10] This suggests that G-protein coupled receptors (GPCRs), particularly aminergic receptors, could be a potential target class.

Actionable Strategy:

-

Database Searching: Utilize chemical databases (e.g., ChEMBL, PubChem) to search for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to the query molecule.

-

Target Analysis: Analyze the known biological targets of the identified analogs. A convergence of multiple analogs on a single target or target family provides a strong rationale for further investigation.

Molecular Docking

If a specific target family is hypothesized (e.g., serotonin receptors, kinases), molecular docking can predict the binding mode and estimate the binding affinity of this compound.

Actionable Strategy:

-

Target Selection: Obtain high-resolution crystal structures of hypothesized targets from the Protein Data Bank (PDB).

-

Docking Simulation: Use validated docking software (e.g., AutoDock, Schrödinger Suite) to predict the binding pose of the compound within the target's active site.

-

Analysis: Evaluate the predicted binding energy and key molecular interactions (e.g., hydrogen bonds with the 7-amino group, hydrophobic interactions with the dihydrobenzofuran ring).

Part 3: Experimental Target Identification - Unbiased Approaches

While in silico methods are useful, they are predictive. Experimental approaches are required to identify binding partners in a biological context without prior bias.

Affinity-Based Pull-Down Methods

These techniques utilize a modified version of the small molecule to "pull down" its interacting proteins from a complex biological mixture, such as a cell lysate.[7][11] The captured proteins are then identified by mass spectrometry.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: Photo-Affinity Chromatography-Mass Spectrometry

This method incorporates a photo-reactive group, allowing for covalent cross-linking between the probe and its target upon UV light exposure, which can capture even transient interactions.[12]

-

Probe Synthesis:

-

Causality: A linker must be attached to the parent molecule at a position that does not disrupt its biological activity. For this compound, derivatizing the 7-amine could be an option, but this may interfere with binding. An alternative is to synthesize an analog with a linker attachment point elsewhere on the scaffold.

-

Procedure: Synthesize an analog of the compound that incorporates a linker, a photo-activatable crosslinker (e.g., a diazirine), and an affinity tag (e.g., biotin).[11]

-

-

Cell Culture and Lysis:

-

Procedure: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

-

-

Incubation and Cross-linking:

-

Procedure: Incubate the cell lysate with the photo-affinity probe for a predetermined time (e.g., 1 hour) at 4°C. As a negative control, include an incubation with an excess of the original, non-tagged compound to competitively inhibit binding.

-

Procedure: Transfer the mixture to a petri dish on ice and expose it to UV light (e.g., 365 nm) for 10-30 minutes to induce cross-linking.[12]

-

-

Affinity Purification:

-

Procedure: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.[11]

-

Procedure: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Procedure: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Procedure: Separate the eluted proteins on an SDS-PAGE gel. Visualize proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Procedure: Excise protein bands that appear in the probe-treated lane but are absent or significantly reduced in the competition control lane.

-

Procedure: Identify the proteins in the excised bands using LC-MS/MS analysis.

-

Label-Free Methods: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that assesses target engagement in a native cellular environment.[13] It operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[14][15][16]

Principle of CETSA:

-

Treatment: Cells are treated with the compound of interest or a vehicle control.

-

Heating: The treated cells are heated to various temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature.

-

Stabilization: Proteins stabilized by ligand binding will remain soluble at higher temperatures.[16]

-

Detection: The amount of soluble protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.[14][15]

Detailed Protocol: CETSA Melt Curve for Target Identification

-

Cell Treatment:

-

Procedure: Plate cells and grow to ~80% confluency. Treat the cells with a high concentration (e.g., 10-50 µM) of this compound or vehicle (e.g., DMSO) for 1-2 hours.

-

-

Thermal Challenge:

-

Procedure: Harvest the treated cells and resuspend them in a buffer like PBS. Aliquot the cell suspension into PCR tubes.

-

Procedure: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[17]

-

-

Lysis and Fractionation:

-

Procedure: Lyse the cells by freeze-thaw cycles or sonication.

-

Procedure: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes).[14]

-

-

Detection and Analysis:

-

Procedure: Collect the supernatant (soluble fraction) and analyze the protein levels.

-

For a specific hypothesized target: Run the samples on an SDS-PAGE gel, transfer to a membrane, and perform a Western blot using an antibody specific to the target protein.

-

For unbiased discovery (MS-CETSA): Analyze the entire soluble proteome at each temperature point using quantitative mass spectrometry to identify all proteins that show a thermal shift upon compound treatment.[13]

-

| Parameter | Affinity Chromatography | Cellular Thermal Shift Assay (CETSA) |

| Principle | Physical isolation of binding partners | Ligand-induced thermal stabilization |

| Compound Modification | Required (linker, tag) | Not required (label-free) |

| Cellular Context | Typically cell lysate | Intact cells, tissues, or lysate |

| Primary Readout | Identity of pulled-down proteins (MS) | Change in protein melting temperature |

| Key Advantage | Can identify direct binders | Measures target engagement in a native state |

| Key Limitation | Synthesis of probe can be complex; potential for false positives | Indirectly measures binding; requires specific antibodies or MS |

Part 4: Target Validation and Mechanistic Elucidation

Identifying a candidate protein is only the first step. Rigorous validation is essential to confirm that it is a bona fide target and that its modulation is responsible for the compound's biological effects.[18]

Confirming Direct Binding

Biophysical assays are required to quantify the binding affinity and kinetics between the small molecule and the purified candidate protein.

-

Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow solutions of this compound over the surface. A change in the refractive index upon binding is measured in real-time, allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event between the compound and the target protein in solution. ITC provides a complete thermodynamic profile of the interaction, including K_D, stoichiometry (n), and enthalpy (ΔH).

Cellular Target Engagement and Functional Modulation

Once direct binding is confirmed, the next step is to demonstrate that the compound engages the target in living cells and modulates its function.

-

Isothermal Dose-Response CETSA (ITDRF-CETSA): This follow-up to the initial CETSA experiment is performed at a single, constant temperature (chosen to be on the slope of the melt curve). Cells are treated with increasing concentrations of the compound, and the amount of stabilized protein is measured. This generates a dose-response curve that reflects target engagement in a cellular context.[15]

-

Functional Assays: The choice of assay is target-dependent.

-

If the target is a kinase: Use an in vitro kinase assay to measure the inhibition of substrate phosphorylation. In cells, measure the phosphorylation of a known downstream substrate by Western blot.

-

If the target is a GPCR: Use a calcium flux assay or a cAMP accumulation assay to measure receptor activation or inhibition.

-

If the target is a protein-protein interaction: Use a co-immunoprecipitation (Co-IP) assay to see if the compound disrupts the interaction between the target and its binding partner.

-

Genetic Validation

The final and most definitive step is to show that the target protein is necessary for the compound's biological effect.

-

Gene Knockdown (siRNA/shRNA): Temporarily reduce the expression of the target protein using RNA interference. If the cells become less sensitive to the compound after knockdown, it strongly implicates the target.

-

Gene Knockout (CRISPR/Cas9): Permanently delete the gene encoding the target protein. A loss of compound activity in the knockout cells provides the highest level of validation.[11]

Conclusion

Determining the therapeutic targets of this compound requires a systematic and integrated approach. By combining analog-based hypothesis generation with unbiased experimental methods like affinity chromatography and CETSA, researchers can identify high-confidence candidate proteins. Subsequent validation through biophysical, cellular, and genetic techniques is crucial to confirm these candidates and elucidate the compound's mechanism of action. This structured workflow provides a robust framework for unlocking the therapeutic potential of this novel chemical entity and advancing it through the drug discovery pipeline.

References

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of a Class of Dihydrobenzofurane Analogs toward Orally Efficacious YAP-TEAD Protein-Protein Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. DOB-5-hemiFLY - Wikipedia [en.wikipedia.org]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CETSA [cetsa.org]

- 14. scispace.com [scispace.com]

- 15. annualreviews.org [annualreviews.org]

- 16. researchgate.net [researchgate.net]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

Structure-activity relationship (SAR) of aminodihydrobenzofurans

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Aminodihydrobenzofurans

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminodihydrobenzofuran scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides a detailed exploration of the structure-activity relationships (SAR) of aminodihydrobenzofuran derivatives, moving beyond a simple catalog of compounds to dissect the causal relationships between molecular architecture and pharmacological effect. We will examine key therapeutic areas where these compounds have shown significant promise, including neurodegenerative diseases, central nervous system (CNS) disorders, and oncology. By integrating field-proven insights with rigorous scientific data, this document serves as a technical resource for professionals engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

The Aminodihydrobenzofuran Core: A Scaffold of Opportunity

The fusion of a benzene ring with a dihydrofuran ring creates the benzofuran bicyclic system, an oxygen-containing heterocycle that is prevalent in numerous natural products and synthetic bioactive molecules.[3][4][5] The introduction of an amino group (-NH₂) to the dihydrofuran moiety yields the aminodihydrobenzofuran core, a pharmacophore that combines the aromatic and heterocyclic features with a key site for polar and hydrogen-bonding interactions. This unique combination of properties allows derivatives to achieve high affinity and selectivity for various protein targets.[6][7]

The structural versatility of this scaffold is its greatest asset. Modifications can be systematically introduced at several key positions to modulate a compound's physicochemical properties (e.g., lipophilicity, polarity, pKa) and its three-dimensional shape, thereby fine-tuning its interaction with a target's binding site.

Caption: Core aminodihydrobenzofuran scaffold highlighting key modification sites.

Primary Therapeutic Applications and SAR Insights

The aminodihydrobenzofuran scaffold has been successfully exploited to develop ligands for a diverse range of biological targets. Below, we explore the SAR for several key therapeutic areas.

Modulation of Cholinesterases for Alzheimer's Disease

A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[8][9] Aminobenzofuran derivatives have emerged as potent inhibitors of these enzymes.[6][10]